MS1943 -

MS1943

Catalog Number: EVT-1535126
CAS Number:
Molecular Formula: C42H54N8O3
Molecular Weight: 718.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MS1943 is a potent and selective Enhancer of zeste homolog 2 (EZH2) degrader. [, , , ] EZH2 is a histone methyltransferase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and development. [, , , ] In several types of cancers, EZH2 is overexpressed and contributes to tumor growth and progression. [, , , ] MS1943 functions as a PROteolysis TArgeting Chimera (PROTAC), a novel class of small molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system. [, , , ]

Mechanism of Action

MS1943 acts as an EZH2 degrader by promoting the ubiquitination and subsequent degradation of the EZH2 protein. [, , , ] It achieves this by binding to both EZH2 and an E3 ubiquitin ligase, thereby facilitating the formation of a ternary complex. [, , , ] This interaction leads to the ubiquitination of EZH2, marking it for degradation by the proteasome. [, , , ] By depleting EZH2 levels, MS1943 effectively inhibits the proliferation of various cancer cells, including those of Burkitt's lymphoma and melanoma. [, , , ]

Applications
  • Burkitt's Lymphoma: Research indicates that MS1943 effectively inhibits the proliferation of Burkitt’s lymphoma cells, particularly when combined with the BTK inhibitor Ibrutinib. [, , ] This combination therapy has shown promising results in inducing apoptosis and cell cycle arrest in Burkitt's lymphoma cells, suggesting its potential as a novel therapeutic strategy for this aggressive type of lymphoma. [, , ]
  • Melanoma: Studies suggest that MS1943 effectively reduces EZH2 protein levels in melanoma cells, leading to the inhibition of cell growth and the induction of pigmentation. [] These findings highlight the potential of MS1943 as a novel therapeutic agent for melanoma, particularly for targeting melanoma cells with low pigmentation, which are often associated with increased malignancy and drug resistance. []

Tazemetostat

  • Compound Description: Tazemetostat is a first-in-class, oral, small-molecule inhibitor of the enzymatic activity of EZH2 that is FDA-approved for the treatment of epithelioid sarcoma and certain follicular lymphoma subtypes. It acts by competitively binding to the SET domain of EZH2, thereby inhibiting its methyltransferase activity and reducing H3K27me3 levels [, , ].
  • Relevance: Tazemetostat serves as a direct comparator to MS1943 in multiple studies. While both compounds target EZH2, MS1943 acts as a selective degrader, leading to the depletion of EZH2 protein levels, while Tazemetostat primarily inhibits its enzymatic activity [, , ]. Several studies highlight that MS1943 exhibits a significantly greater inhibitory effect on lymphoma cell proliferation compared to Tazemetostat, suggesting its potential as a more effective therapeutic agent [, ].

Ibrutinib

  • Compound Description: Ibrutinib is a potent, first-in-class, oral inhibitor of Bruton's tyrosine kinase (BTK). It forms a covalent bond with a cysteine residue in the BTK active site, leading to sustained inhibition of BTK activity [, ]. This inhibition disrupts downstream signaling pathways crucial for B-cell receptor signaling, leading to the suppression of survival and proliferation of malignant B cells. Ibrutinib is currently approved for the treatment of various B-cell malignancies, including mantle cell lymphoma, chronic lymphocytic leukemia, and Waldenström macroglobulinemia.
  • Relevance: While not structurally related to MS1943, Ibrutinib is investigated in combination with MS1943 to assess their potential synergistic effects in treating B-cell lymphomas [, ]. Studies demonstrate that the combination of MS1943 and Ibrutinib leads to significantly enhanced anti-tumor effects compared to either agent alone [, ]. This synergistic effect arises from the activation of apoptotic pathways, particularly through the upregulation of p53 and its downstream target PUMA [, ].

GSK126

  • Compound Description: GSK126 is a potent, selective, small molecule inhibitor of EZH2 methyltransferase activity []. Similar to Tazemetostat, it binds to the SET domain of EZH2, hindering its ability to catalyze the methylation of H3K27.
  • Relevance: GSK126 serves as another point of comparison for understanding the distinct mechanisms of action between enzymatic inhibitors and degraders of EZH2 []. The ineffectiveness of GSK126, despite fully inhibiting EZH2 methyltransferase activity, highlights the potential therapeutic advantage of targeting EZH2 for degradation, as achieved by MS1943 [].

EPZ6438

  • Compound Description: EPZ6438 is an orally bioavailable, selective, small molecule inhibitor of EZH2 methyltransferase activity, structurally similar to GSK126 []. It also targets the SET domain of EZH2, leading to a reduction in H3K27me3 levels.
  • Relevance: Similar to GSK126, the lack of efficacy observed with EPZ6438 in certain contexts, despite effective inhibition of EZH2 enzymatic activity, underscores the potential limitations of solely targeting EZH2 enzymatic activity []. This observation further supports the rationale for developing degraders like MS1943 that effectively deplete EZH2 protein.

DZNep

  • Compound Description: DZNep (3-Deazaneplanocin A) is an inhibitor of S-adenosylhomocysteine hydrolase, an enzyme involved in the methylation cycle []. This inhibition leads to the accumulation of S-adenosylhomocysteine, a feedback inhibitor of various methyltransferases, including EZH2.
  • Relevance: Although not a direct inhibitor of EZH2, DZNep indirectly reduces EZH2 protein levels and serves as a point of comparison for understanding the effects of depleting EZH2 protein versus inhibiting its enzymatic activity []. The study highlights that, like MS1943, DZNep effectively reduces EZH2 protein levels, suggesting that targeting EZH2 abundance could be a promising therapeutic strategy [].

Lapatinib

  • Compound Description: Lapatinib is a small molecule inhibitor of both epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases []. It acts by binding to the ATP-binding site of these kinases, thereby blocking their downstream signaling. Lapatinib is clinically approved for the treatment of HER2-positive breast cancer.
  • Relevance: While not directly related to the mechanism of action of MS1943, Lapatinib is investigated in combination with MS1943 to explore potential synergistic effects in Burkitt's lymphoma []. The rationale for this combination stems from the frequent overexpression of EGFR and HER2 in lymphoma cells []. The study demonstrates that combining MS1943 and Lapatinib enhances the induction of apoptosis and cell cycle arrest in Burkitt's lymphoma cells, suggesting a potential therapeutic benefit [].

Properties

Product Name

MS1943

IUPAC Name

6-[6-[4-[2-[[2-(1-adamantyl)acetyl]amino]ethyl]piperazin-1-yl]pyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide

Molecular Formula

C42H54N8O3

Molecular Weight

718.9 g/mol

InChI

InChI=1S/C42H54N8O3/c1-26(2)50-37-18-33(17-34(36(37)25-46-50)40(52)45-24-35-27(3)13-28(4)47-41(35)53)32-5-6-38(44-23-32)49-11-9-48(10-12-49)8-7-43-39(51)22-42-19-29-14-30(20-42)16-31(15-29)21-42/h5-6,13,17-18,23,25-26,29-31H,7-12,14-16,19-22,24H2,1-4H3,(H,43,51)(H,45,52)(H,47,53)

InChI Key

WQIQJFXBAJJKNT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)CCNC(=O)CC67CC8CC(C6)CC(C8)C7)C(C)C)C

Solubility

Soluble in DMSO

Synonyms

MS1943; MS-1943; MS 1943

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)CCNC(=O)CC67CC8CC(C6)CC(C8)C7)C(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.